molecular formula C23H23N5O6S B2739121 1-[2-(4-Methylphenyl)ethenesulfonyl]-n-[5-(3-nitrophenyl)-1,3,4-oxadiazol-2-yl]piperidine-4-carboxamide CAS No. 873688-51-8

1-[2-(4-Methylphenyl)ethenesulfonyl]-n-[5-(3-nitrophenyl)-1,3,4-oxadiazol-2-yl]piperidine-4-carboxamide

Cat. No.: B2739121
CAS No.: 873688-51-8
M. Wt: 497.53
InChI Key: POKOIAFHXNTEFV-UHFFFAOYSA-N
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Description

1-[2-(4-Methylphenyl)ethenesulfonyl]-n-[5-(3-nitrophenyl)-1,3,4-oxadiazol-2-yl]piperidine-4-carboxamide is a complex organic compound that has garnered interest due to its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of multiple functional groups, including a piperidine ring, an oxadiazole ring, and sulfonyl and carboxamide groups, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(4-Methylphenyl)ethenesulfonyl]-n-[5-(3-nitrophenyl)-1,3,4-oxadiazol-2-yl]piperidine-4-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of key intermediates, such as 2-(4-methylphenyl)ethenesulfonyl fluoride and 5-(3-nitrophenyl)-1,3,4-oxadiazole. These intermediates are then subjected to nucleophilic substitution reactions, coupling reactions, and cyclization processes under controlled conditions to form the final compound .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-purity reagents, precise control of reaction parameters (temperature, pressure, pH), and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[2-(4-Methylphenyl)ethenesulfonyl]-n-[5-(3-nitrophenyl)-1,3,4-oxadiazol-2-yl]piperidine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro group, converting it to an amine group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the aromatic rings and the piperidine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation, typically involving specific solvents, temperatures, and catalysts.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives of the original compound.

Scientific Research Applications

1-[2-(4-Methylphenyl)ethenesulfonyl]-n-[5-(3-nitrophenyl)-1,3,4-oxadiazol-2-yl]piperidine-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[2-(4-Methylphenyl)ethenesulfonyl]-n-[5-(3-nitrophenyl)-1,3,4-oxadiazol-2-yl]piperidine-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to antiproliferative effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[2-(4-Methylphenyl)ethenesulfonyl]-n-[5-(3-nitrophenyl)-1,3,4-oxadiazol-2-yl]piperidine-4-carboxamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

IUPAC Name

1-[(E)-2-(4-methylphenyl)ethenyl]sulfonyl-N-[5-(3-nitrophenyl)-1,3,4-oxadiazol-2-yl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N5O6S/c1-16-5-7-17(8-6-16)11-14-35(32,33)27-12-9-18(10-13-27)21(29)24-23-26-25-22(34-23)19-3-2-4-20(15-19)28(30)31/h2-8,11,14-15,18H,9-10,12-13H2,1H3,(H,24,26,29)/b14-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POKOIAFHXNTEFV-SDNWHVSQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=CS(=O)(=O)N2CCC(CC2)C(=O)NC3=NN=C(O3)C4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=C/S(=O)(=O)N2CCC(CC2)C(=O)NC3=NN=C(O3)C4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N5O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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